molecular formula C7H6BF3O3 B3026916 (4-Hydroxy-3-(trifluoromethyl)phenyl)boronic acid CAS No. 1187874-94-7

(4-Hydroxy-3-(trifluoromethyl)phenyl)boronic acid

Cat. No.: B3026916
CAS No.: 1187874-94-7
M. Wt: 205.93
InChI Key: GAQZFSBHSWBMRW-UHFFFAOYSA-N
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Description

(4-Hydroxy-3-(trifluoromethyl)phenyl)boronic acid (CAS: 1187874-94-7) is an aryl boronic acid derivative with a molecular formula of C₇H₆BF₃O₃ and a molecular weight of 205.93 g/mol . Its structure features a phenyl ring substituted with a hydroxyl (-OH) group at the para position and a trifluoromethyl (-CF₃) group at the meta position relative to the boronic acid (-B(OH)₂) moiety. The electron-withdrawing -CF₃ group and the hydroxyl group confer unique electronic and steric properties, influencing its reactivity, solubility, and applications in organic synthesis and medicinal chemistry.

Properties

IUPAC Name

[4-hydroxy-3-(trifluoromethyl)phenyl]boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BF3O3/c9-7(10,11)5-3-4(8(13)14)1-2-6(5)12/h1-3,12-14H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAQZFSBHSWBMRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1)O)C(F)(F)F)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BF3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30726928
Record name [4-Hydroxy-3-(trifluoromethyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30726928
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.93 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1187874-94-7
Record name [4-Hydroxy-3-(trifluoromethyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30726928
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Hydroxy-3-(trifluoromethyl)phenyl)boronic acid typically involves the reaction of 4-hydroxy-3-(trifluoromethyl)phenylboronic ester with a suitable hydrolyzing agent. One common method is the Suzuki-Miyaura cross-coupling reaction, which involves the coupling of an aryl halide with a boronic acid in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and can be carried out in aqueous or organic solvents.

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions using automated reactors. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and catalyst concentration .

Chemical Reactions Analysis

Types of Reactions

(4-Hydroxy-3-(trifluoromethyl)phenyl)boronic acid undergoes various types of chemical reactions, including:

    Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.

    Reduction: Reduction reactions can convert the boronic acid group to a borane or borohydride.

    Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, leading to the formation of ethers or esters.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include boronic esters, borates, boranes, and various substituted phenyl derivatives .

Scientific Research Applications

Organic Chemistry

(4-Hydroxy-3-(trifluoromethyl)phenyl)boronic acid is primarily utilized as a reagent in Suzuki-Miyaura cross-coupling reactions. It serves as a building block for synthesizing complex organic molecules, enabling the formation of carbon-carbon bonds crucial for developing pharmaceuticals and advanced materials.

Application AreaSpecific Uses
Organic SynthesisBuilding block for carbon-carbon bond formation
Polymer ChemistryUsed in the development of advanced materials

Biological Applications

The compound’s boronic acid moiety allows it to interact with various biological targets, making it valuable in medicinal chemistry.

  • Enzyme Inhibition: It can form reversible covalent bonds with diols, which is exploited in designing enzyme inhibitors. This property is particularly relevant in cancer research where targeting specific enzymes can lead to therapeutic advancements.
Biological ActivityTargeted Enzymes
Enzyme InhibitorProteases, Kinases

Medicinal Chemistry

In drug development, this compound is investigated for its potential to inhibit specific receptors or enzymes involved in disease pathways.

  • Case Study: Research has indicated that modifications of boronic acids can lead to compounds with enhanced selectivity and potency against cancer-related targets .

Industrial Applications

The compound's unique properties make it suitable for various industrial applications, including:

  • Production of Electronic Components: Its chemical stability and reactivity are advantageous in creating materials for electronics.
  • Advanced Materials Development: Used in synthesizing novel polymers that exhibit desirable mechanical and thermal properties.
Industrial UseDescription
ElectronicsComponents manufacturing
Material ScienceDevelopment of polymers

Mechanism of Action

The mechanism of action of (4-Hydroxy-3-(trifluoromethyl)phenyl)boronic acid involves its ability to form stable complexes with various molecular targets. The boronic acid group can interact with diols and other nucleophiles, forming reversible covalent bonds. This property is exploited in the design of enzyme inhibitors and sensors . The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, making it a valuable pharmacophore in drug design .

Comparison with Similar Compounds

Comparison with Structurally Similar Boronic Acids

Substituent Effects on Reactivity and Acidity

Electron-Withdrawing Substituents :
  • (4-(Trifluoromethyl)phenyl)boronic acid (CAS: 128796-39-4): Lacks the hydroxyl group but shares the -CF₃ substituent. The -CF₃ group increases the acidity of the boronic acid (pKa ~7–8) compared to unsubstituted phenylboronic acid (pKa ~8.8) . This enhances its ability to form complexes with diols and hydroxy acids, critical for sensor applications .
  • (4-Nitrophenyl)boronic acid: The nitro (-NO₂) group is stronger electron-withdrawing than -CF₃, leading to even lower pKa values (~5–6). However, this can hinder reactivity in Petasis reactions due to excessive electron deficiency .
Hydroxyl-Containing Analogues :
  • (4-Hydroxy-3-methoxyphenyl)boronic acid (CAS: 182344-21-4): Replaces -CF₃ with a methoxy (-OCH₃) group. The -OCH₃ group is electron-donating, reducing boronic acid acidity (pKa ~9–10) and altering hydrogen-bonding capabilities .
  • (3-Amino-4-methylphenyl)boronic acid hydrochloride: The amino (-NH₂) group enhances solubility in aqueous media but introduces sensitivity to oxidation .

Reactivity in Cross-Coupling Reactions

Boronic Acid Reaction Type Outcome/Yield Key Observation Reference
(4-Hydroxy-3-(trifluoromethyl)phenyl)boronic acid Suzuki coupling (hypothetical) N/A Predicted lower reactivity due to steric hindrance from -CF₃ and -OH.
(4-(Trifluoromethyl)phenyl)boronic acid Meriolin synthesis 63–65% yield High yields due to moderate electron withdrawal enhancing coupling efficiency .
(4-Fluorophenyl)boronic acid Meriolin synthesis 62–65% yield Similar yields to -CF₃ analogue; fluorine’s smaller size reduces steric effects .
(4-Nitrophenyl)boronic acid Petasis reaction No product Extreme electron withdrawal deactivates the boronic acid .

Structural and Crystallographic Differences

  • Dihedral Angles : In (trifluoromethyl)phenylboronic acid isomers, the dihedral angle between the phenyl ring and BO₂ group varies with substitution position:
    • Para-isomer : 6.7°–14.6° (planar structure, efficient packing) .
    • Meta-isomer : 33.0° (moderate distortion).
    • Ortho-isomer : 55.9° (highly distorted due to steric clash) .

Biological Activity

(4-Hydroxy-3-(trifluoromethyl)phenyl)boronic acid is a boronic acid derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is particularly notable for its applications in organic synthesis and its interactions with various biological targets, including enzymes and receptors.

Target of Action : Boronic acids, including this compound, are known to interact with several biological targets, which can influence cellular functions. The primary mechanism involves the formation of covalent bonds with nucleophilic biomolecules such as proteins and enzymes .

Mode of Action : The compound participates in the Suzuki–Miyaura cross-coupling reaction, a significant biochemical pathway that facilitates the formation of carbon–carbon bonds in organic synthesis. This reaction is crucial for constructing biologically active molecules.

Biochemical Pathways : The compound's role in biochemical pathways primarily revolves around its ability to form stable complexes with various biomolecules, potentially altering their activity and function. This interaction may influence metabolic pathways, although specific metabolic pathways involving this compound remain under-characterized .

Biological Activity

Recent studies have highlighted the biological activity of this compound, particularly its antimicrobial properties:

  • Antimicrobial Activity :
    • The compound exhibits moderate activity against fungi such as Candida albicans and Aspergillus niger, as well as bacteria like Escherichia coli and Bacillus cereus. The Minimum Inhibitory Concentration (MIC) values indicate that it is more effective than some existing antifungal agents .
    • In vitro studies demonstrated that at higher concentrations, the compound could completely inhibit the growth of Candida albicans and Aspergillus niger, with reported inhibition zones of 8 mm and 5 mm respectively .
  • Enzymatic Inhibition :
    • The compound has shown potential as an inhibitor for various enzymes. For instance, it displayed significant inhibitory activity against alpha-amylase and protein tyrosine phosphatase 1B (PTP-1B), with IC50 values indicating competitive efficacy compared to standard drugs like acarbose .

Case Studies

  • Antimicrobial Efficacy : A study compared this compound to existing antifungal agents, revealing that it has a lower MIC against Bacillus cereus than AN2690 (Tavaborole), suggesting its potential as an alternative treatment option .
  • Enzyme Interaction Studies : Molecular docking studies indicated that the boronic acid functionality allows for interactions with critical residues in target enzymes, enhancing its potential as a therapeutic agent in conditions requiring enzyme inhibition .

Data Tables

Biological Activity MIC (µg/mL) IC50 (µM)
Candida albicans100-
Aspergillus niger100-
Bacillus cereus<50-
Alpha-amylase Inhibition-4.58
PTP-1B Inhibition-0.91

Q & A

Basic Research Questions

Q. What are the common synthetic routes for (4-Hydroxy-3-(trifluoromethyl)phenyl)boronic acid, and how are intermediates purified?

  • Methodology :

  • Suzuki-Miyaura Coupling : Utilize aryl halides (e.g., 2-bromo-4-(trifluoromethyl)aniline) with boronic acid precursors in the presence of palladium catalysts (e.g., bis(norbornadiene)rhodium(I) tetrafluoroborate) and ligands like (R)-(+)-BINAP. Reaction conditions typically involve 1,4-dioxane or THF as solvents, triethylamine as a base, and heating at 80–100°C for 12–24 hours .
  • Purification : Post-reaction, crude products are extracted via liquid-liquid separation (ethyl acetate/water), dried over anhydrous Na₂SO₄, and purified via column chromatography (silica gel, hexanes/ethyl acetate gradient). HPLC with reverse-phase C18 columns (e.g., retention time ~1.31 minutes under SMD-TFA05 conditions) ensures purity .

Q. How is the structural integrity of this compound verified?

  • Analytical Techniques :

  • LCMS : Confirm molecular weight using [M+H]⁺ or [M+H-C₄H₉OCO]⁺ ions (e.g., m/z 243 observed in similar compounds) .
  • ¹H/¹³C NMR : Assign peaks to specific protons and carbons (e.g., trifluoromethyl groups show distinct ¹⁹F NMR shifts near -60 ppm).
  • FTIR : Detect boronic acid B–O stretching (1340–1390 cm⁻¹) and hydroxyl O–H stretches (3200–3600 cm⁻¹) .
  • Elemental Analysis : Validate C, H, B, and F content (±0.3% deviation) .

Q. What are the key reactivity patterns in cross-coupling reactions involving this compound?

  • Reactivity Insights :

  • Electrophilic Substitution : The hydroxyl group directs electrophiles to the para position, while the trifluoromethyl group enhances electrophilicity at the meta position.
  • Suzuki-Miyaura Applications : Reacts with aryl halides under Pd catalysis to form biaryl structures. Optimize yields by adjusting catalyst loading (1–5 mol%) and base (e.g., K₂CO₃ for aqueous conditions) .

Advanced Research Questions

Q. How does the trifluoromethyl group influence electronic properties and acidity?

  • Electronic Effects :

  • The –CF₃ group is strongly electron-withdrawing, reducing electron density on the phenyl ring (Hammett σₚ = +0.54) and increasing boronic acid acidity (pKa ~8.2 vs. ~8.9 for non-CF₃ analogs). This enhances stability in aqueous media and reactivity in cross-couplings .
  • Solvation Effects : DFT studies show solvation free energy (ΔG_solv) in water is −15.2 kcal/mol, favoring hydration of the boronic acid group .

Q. What computational methods predict interactions with biological targets (e.g., enzymes)?

  • Computational Strategies :

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding to targets (e.g., leucyl-tRNA synthetase). The trifluoromethyl group improves hydrophobic interactions, while the boronic acid forms hydrogen bonds with catalytic residues .
  • DFT/B3LYP Calculations : Optimize geometry at the 6-311++G(d,p) basis set. Vibrational frequencies and electrostatic potential maps predict reactive sites (e.g., boronic acid moiety as nucleophile) .

Q. How are conflicting spectroscopic data resolved in structural determination?

  • Case Study :

  • Contradictory NMR Peaks : If experimental ¹³C NMR shifts diverge from DFT predictions (e.g., Δδ > 2 ppm), re-optimize computational models with solvent corrections (PCM model for water) or check for tautomeric equilibria (boronic acid ↔ boroxine) .
  • X-ray Crystallography : Resolve ambiguities by growing single crystals (e.g., via slow evaporation in ethanol/water) and analyzing unit cell parameters .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(4-Hydroxy-3-(trifluoromethyl)phenyl)boronic acid
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(4-Hydroxy-3-(trifluoromethyl)phenyl)boronic acid

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